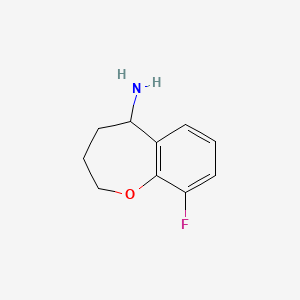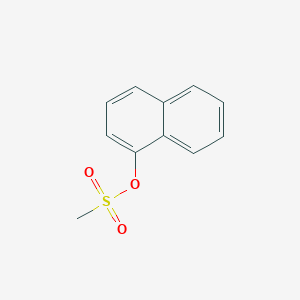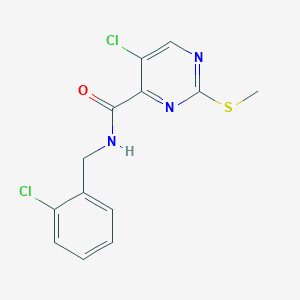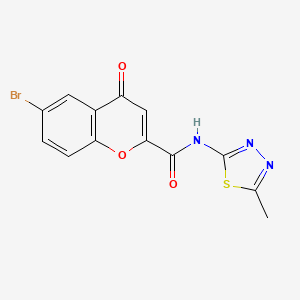
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H12FNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a fluorine atom and an amine group attached to a tetrahydrobenzoxepin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and epoxide derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A related compound with a hydroxylamine group.
(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A similar compound with a hydroxyl group.
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Another related compound with a different stereochemistry.
Uniqueness
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific combination of a fluorine atom and an amine group attached to the tetrahydrobenzoxepin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
InChI |
InChI=1S/C10H12FNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2 |
InChI Key |
RABQNHWEZGFKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12209190.png)
![2-methyl-N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12209191.png)


![3-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B12209207.png)
![3-{4-[2-(2-Hydroxyethyl)piperidyl]-4-oxobutyl}-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12209210.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12209211.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12209220.png)
![2-ethyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B12209225.png)
![[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12209236.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12209247.png)

![6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12209261.png)
![1-(4-bromophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole](/img/structure/B12209264.png)
